molecular formula C22H24N2O9 B018224 4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-p-methoxybenzylidene-a-D-galactopyranoside CAS No. 59868-86-9

4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-p-methoxybenzylidene-a-D-galactopyranoside

Cat. No. B018224
CAS RN: 59868-86-9
M. Wt: 460.4 g/mol
InChI Key: HOEPAZQRIWDZCE-JPMMBXSKSA-N
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Description

4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-p-methoxybenzylidene-a-D-galactopyranoside is a highly potent compound extensively employed in the biomedical sector . It has intricate characteristics conducive to combating a plethora of ailments such as cancer and bacterial infections .


Synthesis Analysis

The synthesis of this compound involves acetalation of o-nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside with p-methoxybenzaldehyde-zinc chloride complex, which affords the 4,6-O-(p-methoxybenzylidene) derivative . A new procedure combining chemical and biocatalytic steps was developed to prepare this compound . The α-anomer was prepared through chemical synthesis of an anomeric mixture followed by selective removal of the β-anomer using specific enzymatic hydrolysis .


Molecular Structure Analysis

The molecular formula of this compound is C22H24N2O9 . The average mass is 460.434 Da and the monoisotopic mass is 460.148193 Da .


Chemical Reactions Analysis

This compound is used as a substrate to detect and characterize α-N-acetylgalactosaminidase . The substrates with an equatorial 4-OH group were hydrolyzed to a lesser extent .


Physical And Chemical Properties Analysis

The density of this compound is 1.4±0.1 g/cm3 . It has a boiling point of 753.4±60.0 °C at 760 mmHg . The vapour pressure is 0.0±2.7 mmHg at 25°C . The enthalpy of vaporization is 115.2±3.0 kJ/mol . The flash point is 409.4±32.9 °C . The index of refraction is 1.623 . The molar refractivity is 113.6±0.4 cm3 . It has 11 H bond acceptors and 2 H bond donors . It has 6 freely rotating bonds . The polar surface area is 141 Å2 . The polarizability is 45.0±0.5 10-24 cm3 . The surface tension is 64.8±5.0 dyne/cm . The molar volume is 322.2±5.0 cm3 .

Scientific Research Applications

Enzyme Substrate for Diagnostic Tools

This compound serves as a chromogenic substrate used to detect and characterize enzymes like α-N-acetylgalactosaminidase . It’s particularly useful in clinical microbiology as an effective diagnostic tool .

Chemo-Enzymatic Synthesis

The compound is synthesized through a chemo-enzymatic process that combines chemical synthesis with enzymatic hydrolysis. This method involves the selective removal of the β-anomer using specific enzymatic hydrolysis, which is facilitated by fungal β-N-acetylhexosaminidase from Penicillium oxalicum .

Biocatalysis

In biocatalysis, the compound is used to study the kinetics and stability of enzymes. For instance, the immobilization of β-N-acetylhexosaminidase in polyvinyl alcohol hydrogel capsules has shown to retain 97% of the initial activity after multiple uses, indicating its potential for industrial applications .

Glycoside Anomer Separation

The compound is involved in the separation of anomers, which is a crucial step in the preparation of specific glycoside derivatives. This separation is essential for the production of pure compounds for further research and development .

Chromogenic Enzyme Substrates

As a chromogenic enzyme substrate, it’s used in the preparation of substrates with color-changing properties. These are often employed in assays to test for hydrolytic enzyme activities, providing a visual indication of enzyme presence .

Research in Glycoscience

The compound’s structure and reactivity make it a valuable tool in glycoscience research, where it’s used to understand the complex biological processes involving carbohydrates and to develop new therapeutic agents .

properties

IUPAC Name

N-[(4aR,6R,7R,8R,8aR)-8-hydroxy-2-(4-methoxyphenyl)-6-(4-nitrophenoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O9/c1-12(25)23-18-19(26)20-17(11-30-21(33-20)13-3-7-15(29-2)8-4-13)32-22(18)31-16-9-5-14(6-10-16)24(27)28/h3-10,17-22,26H,11H2,1-2H3,(H,23,25)/t17-,18-,19-,20+,21?,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEPAZQRIWDZCE-JPMMBXSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=C(C=C3)OC)OC1OC4=CC=C(C=C4)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=C(C=C3)OC)O[C@@H]1OC4=CC=C(C=C4)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90556783
Record name 4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-[(4-methoxyphenyl)methylidene]-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-p-methoxybenzylidene-a-D-galactopyranoside

CAS RN

59868-86-9
Record name 4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-[(4-methoxyphenyl)methylidene]-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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